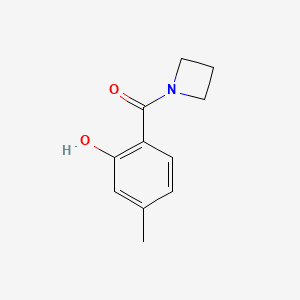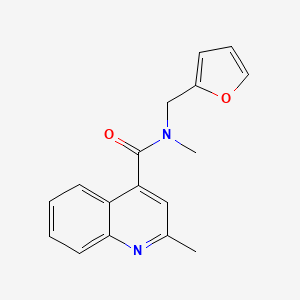
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have demonstrated that Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit herbicidal activity against various weed species.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone also has some limitations, including its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the biological activity of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. Additionally, further studies are needed to evaluate the potential applications of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone in medicine, agriculture, and material science.
Synthesemethoden
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with azetidine-1-carboxylic acid followed by reduction and acylation. The resulting compound is Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied extensively in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In agriculture, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied for its potential use as a natural herbicide. In material science, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been investigated for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-4-9(10(13)7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFDBXWRHJALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)







![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)




